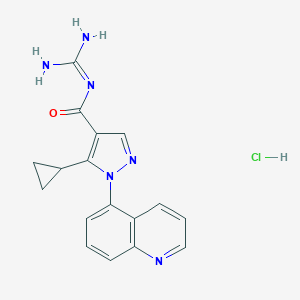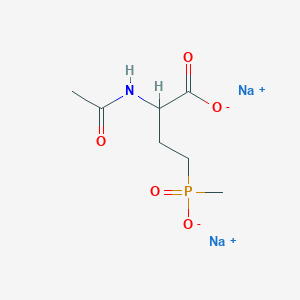
4,6-Bis(diphenylphosphino)phenoxazine
Overview
Description
4,6-Bis(diphenylphosphino)phenoxazine is a compound that is structurally related to the class of bis(phosphino)phenols, which are known for their coordination chemistry and utility in forming complexes with various metals. These compounds typically feature a central aromatic ring substituted with phosphino groups and additional functional groups that can influence their binding properties and reactivity.
Synthesis Analysis
The synthesis of related bis(phosphino)phenols involves several key steps, including protection of the phenol functionality, lithiation, and reaction with chlorophosphines. For example, the synthesis of 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol (1) was achieved by protecting the phenol group with an ethoxymethyl (EOM) group, followed by lithiation and reaction with chlorodiphenylphosphine . Similarly, symmetric and unsymmetric 2,6-bis(phosphino)phenols were synthesized through double or single lithium-halogen exchange reactions, respectively, with subsequent quenching with chlorophosphines .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using single crystal X-ray diffraction experiments. For instance, the structure of 1-(diphenylphosphino)-3-(diphenylphosphoryl)-2-methoxy-5-methylbenzene (3a-ox) and 1,3-bis(diphenylphosphino)-2-methoxy-5-methylbenzene (6a) were elucidated using this technique . The phosphino groups are typically in the ortho positions relative to the phenol group, which allows for the potential formation of chelating or bridging ligands in metal complexes.
Chemical Reactions Analysis
The bis(phosphino)phenols can undergo further reactions to form various derivatives. For example, compound 1 reacted with H2O2, S8, and Se to yield the corresponding phosphinyl, phosphinothioyl, and phosphinoselenoyl derivatives . These reactions demonstrate the versatility of the phosphino groups in undergoing oxidation and forming new P-E bonds (E = O, S, Se).
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phosphino)phenols and their derivatives are influenced by their molecular structure. These compounds are characterized by multinuclear NMR and high-resolution mass spectrometry, which provide information on their electronic environment and molecular weights . The presence of the phosphino groups can confer solubility in polar solvents and the potential for thermal stability, as seen in related polyimides derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine . These materials exhibit high glass transition temperatures, excellent flame retardancy, and good mechanical properties, indicating the influence of the bis(phosphino)phenol structure on the material properties.
Scientific Research Applications
Catalysis
4,6-Bis(diphenylphosphino)phenoxazine, a substituted nixantphos ligand, is significant in catalysis due to its intramolecular P⋯P distance. The structure with chloro/bromo substitutional disorder suggests its potential in catalytic applications (Marimuthu, Bala, & Friedrich, 2008).
Luminescence and Analyte Sensing
Ir(III) complexes with cyclometalating ligands derived from this compound display enhanced luminescence. These complexes are promising for analyte sensing, covering a broad emission range with high quantum efficiencies (Luo et al., 2013).
Gold(I) Complex Synthesis
The ligand is used in synthesizing gold(I) complexes, exhibiting solvent-assisted spontaneous resolution and a figure-eight conformation. These complexes show significant aurophilic interactions and chemical exchange phenomena (Tunyogi et al., 2008).
Photosensitizers for Solar Fuels
This compound, used in Cu(I) photosensitizers, contributes to the development of earth-abundant materials for solar fuel production. These photosensitizers show potential in light-absorbing properties and excited state dynamics relevant to solar energy conversion (Saeedi et al., 2019).
Phosphorescent Emission in Solvents
This compound forms Cu(I) complexes that exhibit aggregation-induced phosphorescent emission in ethanol/water solvents. This feature is pivotal for understanding the luminescent properties of these complexes in different media (Liu et al., 2019).
Radical-Trapping Antioxidant Activity
Phenoxazines, including derivatives of this compound, act as radical-trapping antioxidants. Their efficacy is based on a balance between H-atom transfer kinetics and stability against one-electron oxidation, making them significant in the field of antioxidant research (Farmer et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
4,6-Bis(diphenylphosphino)phenoxazine, also known as 4,6-Bis(diphenylphosphino)-10H-phenoxazine, is a unique chelating bisphosphine compound . It primarily targets transition metals, forming complexes that are used in various organic synthesis reactions and in the preparation of catalysts .
Mode of Action
The compound interacts with its targets (transition metals) through coordination chemistry . The two phosphine groups in the molecule can form coordinate bonds with transition metals, resulting in the formation of metal complexes . These complexes can then participate in various chemical reactions, acting as catalysts to facilitate the reactions .
Biochemical Pathways
As a catalyst, it can influence the rate and selectivity of these reactions, thereby affecting the overall biochemical pathway .
Pharmacokinetics
As a biochemical reagent, its bioavailability would largely depend on the specific experimental or application context .
Result of Action
The primary result of the action of this compound is the formation of metal complexes that can act as catalysts . These catalysts can facilitate various organic synthesis reactions, leading to the production of desired organic compounds . Additionally, due to its unique molecular structure, the compound is also widely used as a fluorescent probe in biochemical and materials science research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific details are not available in the search results, factors such as temperature, pH, and the presence of other chemicals (e.g., the specific transition metal for complex formation) would likely play significant roles .
properties
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWZLYXRAOXOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27NOP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390703 | |
| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261733-18-0 | |
| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Bis(diphenylphosphino)-10H-phenoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of 4,6-bis(diphenylphosphino)phenoxazine (Nixantphos) relevant to its applications?
A1: The most crucial structural feature of Nixantphos is the intramolecular distance between its two phosphorus atoms (P⋯P distance), which typically ranges from 4.1453 to 4.263 Å, as observed in various crystallographic studies. [, , ] This distance plays a significant role in its coordination chemistry and catalytic activity.
Q2: How does the structure of Nixantphos influence its coordination behavior with metals?
A2: The P⋯P distance in Nixantphos allows it to act as a wide-bite ligand, meaning it can chelate to metal centers with a larger than usual bite angle. This property is particularly important for its use in catalytic reactions, where the geometry of the metal center can significantly impact activity and selectivity. [, , ]
Q3: What type of catalytic reactions has Nixantphos been successfully employed in?
A3: Nixantphos, often complexed with rhodium, has demonstrated efficacy as a ligand in hydroformylation reactions, enabling the conversion of alkenes into aldehydes. [] It has also been incorporated into heteroleptic Cu(I) photosensitizers, showing promise for applications in solar fuels production. []
Q4: How does modification of the Nixantphos structure affect its properties and applications?
A4: Introducing substituents to the Nixantphos core can significantly alter its properties. For instance, incorporating a tert-butyldimethylsilyl group leads to a slightly shorter P⋯P distance (4.1453 Å) compared to the parent compound. [] This modification can impact the coordination geometry and catalytic activity of the resulting metal complexes.
Q5: Can you elaborate on the role of Nixantphos in Cu(I) photosensitizers for solar fuel production?
A5: In these systems, Nixantphos acts as a redox-active diphosphine ligand within a heteroleptic Cu(I) complex. [] Upon visible light excitation, the complex undergoes a metal-to-ligand charge transfer (MLCT) process, generating an excited state capable of engaging in electron transfer reactions. This property makes Nixantphos-containing Cu(I) complexes promising candidates for facilitating light-driven chemical transformations relevant to solar fuel production.
Q6: Beyond catalysis, are there other areas where Nixantphos demonstrates unique properties?
A6: Yes, Nixantphos-based gold(I) complexes have shown interesting luminescent properties, exhibiting sensitivity to various stimuli like anions, solvents, temperature, and mechanical force. [] This responsiveness arises from the interplay between the gold(I) centers, the Nixantphos ligands, and the counterions within the complex. These findings highlight the potential of Nixantphos-containing compounds in developing new sensory materials.
Q7: What analytical techniques are typically employed to characterize Nixantphos and its derivatives?
A7: Common characterization techniques include single-crystal X-ray diffraction for structural determination, nuclear magnetic resonance (NMR) spectroscopy (particularly 31P NMR) for studying the coordination environment around the phosphorus atoms, and UV-Vis spectroscopy to investigate their light-absorbing properties. [, , ] Additionally, DFT calculations are often employed to complement experimental findings and provide insights into electronic structures and properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)






![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)